Niobium nitride - 24621-21-4

Niobium nitride

Catalog Number: EVT-300506
CAS Number: 24621-21-4
Molecular Formula: NN
Molecular Weight: 106.913 g/mol
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Product Introduction

Future Directions
  • Enhancing Superconducting Properties: Further research is needed to understand and optimize the superconducting properties of NbN, aiming to achieve higher Tc and critical current densities for advanced superconducting devices. [, , ]

  • Exploring Novel Applications: Investigating the potential of NbN in emerging fields like topological insulators and spintronics due to its unique electronic structure. []

  • Improving Synthesis Techniques: Developing more efficient and controllable synthesis methods for NbN thin films and coatings with tailored properties for specific applications. [, , , ]

  • Developing NbN-Based Nanocomposites: Exploring the synergistic effects of combining NbN with other materials to create novel nanocomposites with enhanced properties for various applications. []

Niobium Oxi-nitride

Relevance: Similar to niobium oxide, niobium oxi-nitride is often found in niobium nitride (NbN) films, particularly when deposited under conditions where oxygen contamination is possible. [, ] The inclusion of NbOxNy can influence the film's structure, morphology, and electrical properties. It can also impact the superconducting transition temperature and critical current density of NbN. []

Titanium Nitride

Relevance: Titanium nitride is often used as a buffer layer for growing niobium nitride (NbN) thin films on various substrates, particularly sapphire. [] The TiN buffer layer can promote the growth of NbN with improved crystal quality and superconducting properties. [] It can also act as a diffusion barrier, preventing interdiffusion between the substrate and the NbN film.

Vanadium Nitride

Relevance: Similar to titanium nitride, vanadium nitride can act as a buffer layer for depositing niobium nitride (NbN) films. [] Research has shown that VN buffer layers can enhance the superconducting properties of NbN by promoting better crystal growth and potentially influencing the strain state in the NbN film. []

Niobium Carbide

Relevance: While not directly mentioned in the context of thin-film applications, niobium carbide is relevant to niobium nitride (NbN) as both compounds involve niobium bonding with a non-metal. The formation of NbC can occur during NbN synthesis if carbon impurities are present, potentially affecting the desired properties of the NbN. []

δ’-NbN

Relevance: The hexagonal δ’-NbN phase can sometimes form during the deposition of niobium nitride (NbN) thin films, depending on the specific deposition conditions. [, ] The presence of the δ’-NbN phase, often alongside the cubic δ-NbN, can impact the superconducting properties of the film. []

ε-NbN

Relevance: Similar to δ’-NbN, the ε-NbN phase can also emerge during the deposition of niobium nitride (NbN) thin films, depending on the deposition parameters, especially the substrate temperature and choice of buffer layer. [] The presence of the ε-NbN phase can alter the superconducting properties of the film, and researchers have explored its formation for specific applications. []

Molybdenum-Rhenium Alloy

Relevance: Molybdenum-rhenium alloys are investigated in conjunction with niobium nitride (NbN) for forming superconducting structures. [] These structures typically involve layers of NbN and Mo-Re separated by an insulating layer. The Mo-Re alloy plays a crucial role in determining the properties of the insulating barrier and the overall performance of the superconducting device. []

Gold (Au)

Relevance: Gold is often used as a top layer or contact material in conjunction with niobium nitride (NbN) in superconducting devices, including single-photon detectors. [] The high conductivity and chemical stability of gold make it an ideal material for forming low-resistance contacts to the NbN film without degrading its superconducting properties. []

Overview

Niobium nitride is a binary compound composed of niobium and nitrogen, known for its remarkable properties, including superconductivity and high hardness. This compound has garnered interest in various scientific fields due to its potential applications in electronics, coatings, and superconducting materials.

Source

Niobium nitride is primarily synthesized from niobium oxides or niobium metal using nitrogen sources. The compound can be produced in different phases, including niobium nitride with stoichiometric compositions such as NbN, Nb2N, and Nb4N5. These phases exhibit varying electrical and structural properties, making them suitable for specific applications.

Classification

Niobium nitride belongs to the class of transition metal nitrides. It is categorized based on its stoichiometry and structural characteristics into several types:

  • Niobium Mononitride (NbN): Known for its superconducting properties.
  • Niobium Dinitride (Nb2N): Exhibits different physical properties compared to NbN.
  • Niobium Tetranitride (Nb4N5): Displays unique superconducting characteristics.
Synthesis Analysis

Methods

The synthesis of niobium nitride can be achieved through various methods:

  1. Solid-Gas Reaction: This method involves reacting niobium oxalate with nitrogen gas at elevated temperatures. For example, a stable hexagonal phase of niobium nitride was synthesized at 1100 °C using a gas mixture of 40% nitrogen and 60% hydrogen .
  2. Annealing of Precursors: Niobium selenide nanostructures can be converted into niobium nitrides by annealing in nitrogen or ammonia environments at temperatures ranging from 700 °C to 1000 °C. This process allows for the retention of one-dimensional structures while achieving the desired nitride composition .
  3. Chemical Vapor Deposition: This technique involves the deposition of niobium onto substrates in a nitrogen-rich atmosphere, allowing for the formation of thin films of niobium nitride.

Technical Details

The solid-gas reaction method has been shown to produce pure niobium nitride with crystallite sizes between 30-50 nm under optimized conditions . The annealing process yields different phases depending on the temperature and nitrogen source used, with superconducting properties being particularly sensitive to these parameters .

Molecular Structure Analysis

Structure

Niobium nitride typically crystallizes in a hexagonal structure (for NbN) or cubic structure depending on the stoichiometry. The crystal lattice is characterized by strong covalent bonding between niobium and nitrogen atoms.

Data

  • Lattice Parameters: For NbN, the lattice parameters are approximately a=4.47 a=4.47\,\text{ } and c=4.21 c=4.21\,\text{ }.
  • Crystallographic Information: The structure can be analyzed using X-ray diffraction techniques, which confirm phase purity and crystallinity .
Chemical Reactions Analysis

Reactions

The formation of niobium nitride can be represented by several chemical reactions:

  1. Direct Reaction:
    Nb+12N2NbN\text{Nb}+\frac{1}{2}\text{N}_2\rightarrow \text{NbN}
  2. From Precursor:
    Nb2O5+2NH32NbN+5H2O\text{Nb}_2\text{O}_5+2\text{NH}_3\rightarrow 2\text{NbN}+5\text{H}_2\text{O}

Technical Details

The synthesis reactions typically require high temperatures (above 450 °C) to overcome activation barriers associated with the formation of stable nitride phases . The reaction conditions significantly influence the resulting material's phase and properties.

Mechanism of Action

Process

The mechanism behind the formation of niobium nitride involves the diffusion of nitrogen atoms into the niobium lattice, leading to the formation of a stable compound through solid-state reactions or gas-solid interactions.

Data

The kinetics of the reaction can be influenced by factors such as temperature, pressure, and precursor material's surface area. For instance, higher flow rates of nitrogen during synthesis enhance the reaction rate and promote phase purity .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 8.57g cm38.57\,\text{g cm}^3.
  • Melting Point: Around 2800°C2800°C.
  • Hardness: Exhibits high hardness making it suitable for wear-resistant coatings.

Chemical Properties

  • Stability: Niobium nitride is chemically stable under normal atmospheric conditions.
  • Reactivity: It reacts with acids but is resistant to oxidation at room temperature.
Applications

Niobium nitride has several significant applications:

  • Superconducting Materials: Used in superconducting wires and devices due to its high critical temperature.
  • Coatings: Employed as a hard coating material in cutting tools and wear-resistant surfaces.
  • Electronics: Utilized in semiconductor devices due to its electrical conductivity properties.
Synthesis and Fabrication Methodologies

Advanced Thin-Film Deposition Techniques

  • 1.1.1 Pulsed Laser Deposition (PLD) for Phase-Controlled NbN Films: PLD enables the growth of highly textured NbN films on substrates like Si(100) through ablation of a Nb target in nitrogen atmosphere. Key parameters include substrate temperature (≥800°C) and nitrogen background pressure, which directly influence phase formation. Films deposited at 800°C exhibit a polycrystalline δ-NbN phase with (111), (200), and (220) orientations, confirmed by XRD. This method yields films with nanoscale columnar grains (~25 nm diameter) and exceptional mechanical properties, including a hardness of 25 GPa and modulus of 420 GPa [3].
  • 1.1.2 Magnetron Sputtering for Superconducting NbN Layers: As the industry standard for SNSPDs, magnetron sputtering allows precise control over superconducting properties through parameters like nitrogen partial pressure (RN2), substrate temperature, and bias voltage. At RN2 = 8–16%, cubic δ-NbN forms with lattice parameters of 4.368–4.376 Å and transition temperatures (Tc) up to 16.1 K. Film thickness critically impacts Tc; for SNSPDs, optimal nanowire performance occurs at thicknesses <10 nm, governed by the electron wave leakage model [2] [4].
  • 1.1.3 Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for Nanoscale Precision: These techniques enable atomic-level thickness control for ultra-thin NbN films (<10 nm). ALD facilitates conformal coatings on complex geometries, while CVD allows high-throughput growth. Both methods require precise precursor chemistry (e.g., NbCl5 + NH3) and temperature modulation to achieve stoichiometric δ-NbN with low defect density, essential for quantum detection applications [2].
  • 1.1.4 Sol-Gel Derived Films via Reduction Nitridation: Electrospinning of NbCl5/PVP solutions followed by ammonia reduction nitridation (800–1000°C) produces porous Nb4N5 nanofibers. Residual oxygen forms NbNxOy solid solutions, enhancing interface polarization. The unique porous structure enables multiple microwave reflections, achieving a reflection loss of –46.5 dB at 13.5 GHz with 1.8 mm thickness [1].

Table 1: Phase-Specific Superconducting Properties of Niobium Nitrides

PhaseCrystal StructureSuperconducting Tc (K)
β-Nb2NHexagonal<9.5
γ-Nb4N3Tetragonal12.2–7.8
δ-NbNCubic (B1)17.3 (max theoretical)
δ’-NbNTetragonal16.5–9.7

Data compiled from [2] [5]

Nanostructuring Approaches

  • 1.2.1 Reactive Ion Etching (RIE) for High-Aspect-Ratio Nanowires: RIE transfers nanoscale patterns from lithographic masks into NbN films to create meandering nanowires for SNSPDs. Etch uniformity directly impacts detector performance—non-uniform edges increase dark counts and timing jitter. Critical parameters include plasma chemistry (Cl2/Ar mixtures), RF power, and pressure to minimize sidewall roughness [2].
  • 1.2.2 Anodization and Thermal Nitridation for Nanochannel Architectures: While less common, anodization of Nb foils forms ordered Nb2O5 nanotube arrays, which subsequent ammonolysis converts to NbN nanostructures. This yields high-surface-area geometries suitable for catalytic or sensing applications, though phase purity remains challenging [1].
  • 1.2.3 Epitaxial Growth on Single-Crystal Substrates: Heteroepitaxial δ-NbN films grown on MgO(100) via magnetron sputtering exhibit superior crystallinity. Substrate matching minimizes lattice misfit, enhancing Tc and critical current density. Thickness-dependent studies (2.5–100 nm) show Tc follows an exponential decay model due to electron wave leakage [2]:$$Tc(d) = T{c}^{\infty} \exp\left(-\frac{1}{N(0)V} \left(\frac{b}{d} + \frac{c}{d^2}\right)\right)$$where d = thickness, N(0) = electron density of states, and V = interaction potential.

Phase Engineering and Stoichiometric Control

* 1.3.1 Nitrogen Partial Pressure Modulation in PLD: In PLD, RN2 dictates phase evolution:- RN2 < 5%: Cubic δ-NbN dominates- RN2 = 5–20%: Mixed δ-NbN + hexagonal β-Nb2N- RN2 > 20%: N-rich tetragonal Nb4N5Higher RN2 induces lattice expansion and distortion, reducing hardness from 40 GPa (δ’-NbN) to 25 GPa (δ-NbN) [3] [4].* 1.3.2 Substrate Temperature-Dependent Phase Formation: Temperature governs diffusion kinetics during reactive diffusion synthesis:- <1100°C: α-Nb(N) solid solution- 1100–1300°C: β-Nb2N → γ-Nb4N3- >1400°C: δ-NbN1±xAt 1460°C, complete conversion to cubic δ-NbN requires dwell times >30 min under 2 MPa N2 [5].* 1.3.3 Post-Deposition Annealing for Structural Optimization: Annealing electrospun NbNxOy at 800–1000°C in NH3 enhances crystallinity and reduces oxygen content. For sputtered films, 500–700°C annealing in vacuum relieves stresses but risks nitrogen desorption, requiring ambient control [1] [3].

Table 2: Mechanical Properties of Niobium Nitride Thin Films

Deposition MethodPhaseHardness (GPa)Modulus (GPa)Conditions
PLDδ-NbN25 ± 2420 ± 60800°C substrate, RN2 = 10%
Magnetron Sputteringδ’-NbN40Low RN2, biased substrate
Magnetron Sputteringδ-NbN25High RN2, Tsub = 300°C

Data from [3] [4]

ConclusionsThe functional performance of niobium nitride—whether for quantum detection, microwave absorption, or tribological coatings—is intrinsically governed by its synthesis-driven microstructure and phase composition. Advances in deposition precision (e.g., ALD/PLD), nanostructuring (RIE/anodization), and stoichiometric control (N2 pressure/temperature) enable targeted engineering of δ-NbN superconductors, Nb4N5 microwave absorbers, or hard β-Nb2N coatings. Future developments will likely focus on in-situ phase monitoring and AI-driven process optimization to achieve atomic-level fidelity in complex architectures.

Properties

CAS Number

24621-21-4

Product Name

Niobium nitride

IUPAC Name

azanylidyneniobium

Molecular Formula

NN

Molecular Weight

106.913 g/mol

InChI

InChI=1S/N.Nb

InChI Key

CFJRGWXELQQLSA-UHFFFAOYSA-N

SMILES

N#[Nb]

Canonical SMILES

N#[Nb]

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